molecular formula C18H19N5O B2699396 1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950255-70-6

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2699396
CAS No.: 950255-70-6
M. Wt: 321.384
InChI Key: UUHFYFDOGPGPGE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound has emerged as a key research tool in the investigation of acute myeloid leukemia (AML), a malignancy where FLT3 is one of the most frequently mutated genes. Mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. The primary research value of this inhibitor lies in its ability to selectively bind to the ATP-binding pocket of both wild-type and mutant FLT3, thereby blocking its auto-phosphorylation and downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt. This targeted mechanism induces cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. Researchers utilize this compound in vitro to elucidate the complex signaling networks driven by FLT3 and to study mechanisms of resistance that can develop in response to targeted therapies. In vivo, it serves as a critical probe for validating FLT3 as a therapeutic target in xenograft models of AML, helping to establish preclinical proof-of-concept for FLT3-directed treatment strategies. Its application extends to combination therapy studies, where it is evaluated alongside other chemotherapeutic or targeted agents to overcome resistance and improve treatment efficacy. The ongoing research with this inhibitor continues to advance our understanding of leukemogenesis and aids in the development of next-generation kinase inhibitors for hematological malignancies.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHFYFDOGPGPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide , identified by its CAS number 950255-70-6 , has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H19_{19}N5_5O
  • Molecular Weight : 321.4 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, revealing a range of pharmacological effects including anticancer, antifungal, and antibacterial properties.

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50_{50} values in the micromolar range against leukemia and breast cancer cell lines.

Compound Cell Line IC50_{50} (µM) Mechanism of Action
Triazole AMCF-7 (Breast Cancer)27.3Induces apoptosis via DNA damage
Triazole BHCT-116 (Colon Cancer)6.2Inhibits cell proliferation
Triazole CJurkat T-cellsN/AInduces mitochondrial dysfunction and apoptosis

The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

The proposed mechanisms by which triazole derivatives exert their anticancer effects include:

  • DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Mitochondrial Dysfunction : Compounds have been shown to reduce mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), thereby preventing cancer cell proliferation.

Case Studies

  • Study on Antiproliferative Effects :
    A study published in European Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various cancer cell lines. The compound displayed significant cytotoxicity against MCF-7 and HCT-116 cells with IC50_{50} values of 27.3 µM and 6.2 µM respectively .
  • Mechanistic Insights :
    Research conducted on Jurkat T-cells highlighted that the compound induced morphological changes characteristic of apoptosis including chromatin condensation and formation of apoptotic bodies. The study emphasized the role of oxidative stress in mediating these effects .

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole Carboxamides

The following table summarizes structural and functional differences between the target compound and related triazole derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Evidence Source
Target Compound 3,4-Dimethylphenyl; Pyridin-3-ylmethyl amide 320.40 Not explicitly reported in provided evidence; structural analysis suggests Wnt/β-catenin pathway modulation potential.
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l) 2,3-Dimethylphenyl; Quinolin-2-yl amide ~423.47 Inhibitor of Wnt/β-catenin signaling; improves glucose/lipid metabolism.
N-(3,4-Dimethylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzoxazolyl; 3,4-Dimethylphenyl amide 423.47 Screening hit with unknown specific activity; benzoxazole enhances aromatic stacking.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyridylmethyl amide; Polychlorinated aryl groups 438.69 CB1 receptor antagonist (IC₅₀ = 0.139 nM); structural analog with pyrazole core.
1-(Naphthalen-1-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3n) Naphthyl; Quinolin-2-yl amide ~409.45 Enhanced hydrophobic interactions due to naphthyl group; Wnt pathway inhibition.

Key Observations

Substituent Effects on Bioactivity: The quinolin-2-yl amide group in compound 3l () is associated with Wnt pathway inhibition, whereas the pyridin-3-ylmethyl amide in the target compound may alter target selectivity due to reduced aromatic bulk and increased flexibility . Halogenated aryl groups (e.g., in ’s CB1 antagonist) enhance receptor binding affinity but reduce metabolic stability compared to dimethyl-substituted analogs .

Impact of Core Heterocycle :

  • Pyrazole-based analogs (e.g., ) exhibit distinct pharmacology (e.g., CB1 antagonism) compared to triazole derivatives, underscoring the triazole’s role in modulating electron distribution and hydrogen-bonding capacity .

Physicochemical Properties :

  • The 3-phenylbenzoxazolyl group in ’s compound increases molecular weight (>420 g/mol) and may limit blood-brain barrier penetration compared to the target compound’s simpler aryl groups .
  • Naphthyl substituents () improve hydrophobic interactions but could reduce solubility .

Structure-Activity Relationship (SAR) Insights

  • Aryl Group Positioning: 3,4-Dimethylphenyl (target) vs.
  • Amide Side Chain: Pyridin-3-ylmethyl may offer better solubility than quinolin-2-yl (3l) but less π-stacking capability.
  • Triazole vs. Pyrazole Core : Triazoles generally exhibit stronger dipole moments, influencing binding to polar active sites .

Q & A

Q. Table 1: Optimization of CuAAC Reaction Conditions

VariableTested RangeOptimal ConditionYield Improvement
CatalystCuI, CuBr, CuClCuI+20% vs. CuBr
SolventDMSO, DCM, THFDMSO+15% vs. DCM
TemperatureRT, 60°C60°C+12%

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog (R-group)IC50 (μM) Kinase XMIC (μg/mL) E. coli
R = Pyridin-3-ylmethyl0.4512.5
R = Thiophen-2-yl1.225.0
R = Benzyl>1050.0

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